molecular formula C20H28O2 B1261384 (3S)-11-cis-3-hydroxyretinal

(3S)-11-cis-3-hydroxyretinal

Cat. No. B1261384
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-GQSKFBJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-11-cis-3-hydroxyretinal is a retinoid. It derives from an 11-cis-retinal.

Scientific Research Applications

Visual Pigment Chromophore in Insects

(3S)-11-cis-3-hydroxyretinal serves as a chromophore in visual pigments, particularly in the eyes of insects. It has been identified in various insect orders, with a unique presence in dipterans of the suborder Cyclorrhapha (higher flies). These flies contain both the (3R)- and (3S)-enantiomers of all-trans 3-hydroxyretinal and the (3S)-11-cis 3-hydroxyretinal, indicating a distinct visual pigment chromophore pattern in these species (Seki, Isono, Ito, & Katsuta, 1994).

Role in Drosophila Melanogaster Vision

In Drosophila melanogaster, a fruit fly species, the presence of all-trans and 11-cis 3-hydroxyretinals has been confirmed. These compounds are crucial for the fly's vision, functioning in a light-independent 11-cis 3-hydroxyretinal forming system (Seki, Fujishita, Ito, Matsuoka, Kobayashi, & Tsukida, 1986).

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing the geometric isomers of (3S)-11-cis-3-hydroxyretinal. The separation of these isomers by high-performance liquid chromatography (HPLC) has provided insights into their structural properties. This research aids in understanding the chemical nature of visual pigments in insects (Ito, Matsuoka, Tsukida, & Seki, 1988).

Evolutionary Aspects

The distribution and evolutionary aspects of (3S)-11-cis-3-hydroxyretinal in the class Insecta have been explored. The compound's presence in various insect orders suggests its evolutionary significance in the diversity of visual pigment chromophores (Seki & Vogt, 1998).

properties

Product Name

(3S)-11-cis-3-hydroxyretinal

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4Z,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+/t18-/m0/s1

InChI Key

QPRQNCDEPWLQRO-GQSKFBJNSA-N

Isomeric SMILES

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-11-cis-3-hydroxyretinal
Reactant of Route 2
(3S)-11-cis-3-hydroxyretinal
Reactant of Route 3
(3S)-11-cis-3-hydroxyretinal
Reactant of Route 4
(3S)-11-cis-3-hydroxyretinal
Reactant of Route 5
(3S)-11-cis-3-hydroxyretinal
Reactant of Route 6
(3S)-11-cis-3-hydroxyretinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.